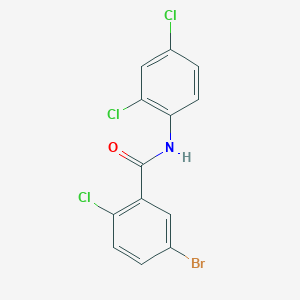
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDCRB is a selective inhibitor of the fungal mitochondrial respiratory chain, making it a valuable tool in the study of mitochondrial function and its role in various biological processes.
Mecanismo De Acción
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide works by inhibiting the fungal mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex. This results in a decrease in ATP production and an accumulation of reactive oxygen species (ROS) within the mitochondria, ultimately leading to cell death.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a mitochondrial inhibitor, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been shown to have antifungal and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide in lab experiments is its selectivity for the fungal mitochondrial respiratory chain. This allows researchers to investigate the specific role of mitochondrial function in various biological processes without affecting other cellular pathways. However, one limitation of using 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide is its potential toxicity to mammalian cells. Careful dosing and experimental design must be used to ensure that the compound does not have unintended effects on non-target cells.
Direcciones Futuras
There are several potential future directions for research involving 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new compounds based on the structure of 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of mitochondrial dysfunction in other diseases, such as cardiovascular disease and diabetes. Finally, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide could be used as a tool to investigate the role of mitochondrial function in aging and age-related diseases.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been used extensively in scientific research to investigate the role of mitochondrial function in various biological processes. For example, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been used to study the effects of mitochondrial dysfunction on cancer cell proliferation and survival. It has also been used to investigate the role of mitochondrial function in neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-7-1-3-10(16)9(5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOECNUCNQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735892.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3735895.png)
![N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3735897.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3735898.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3735900.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3735908.png)
![N-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3735916.png)
![3-ethyl-4-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735923.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3735933.png)
![4-(1,3-benzodioxol-5-yl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735942.png)
![3-methyl-4-(2-methylphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735952.png)
![4-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735974.png)
![1-isobutyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735977.png)
